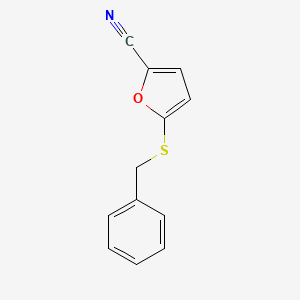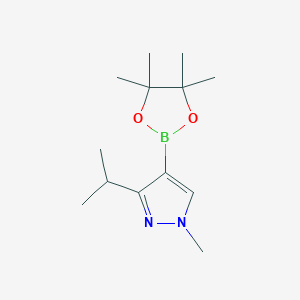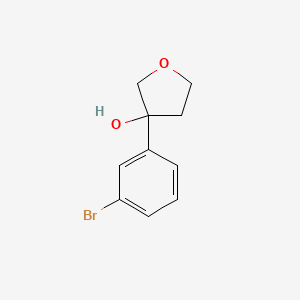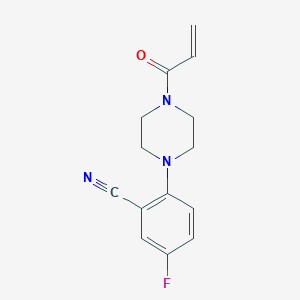
5-(Benzylsulfanyl)furan-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(Benzylsulfanyl)furan-2-carbonitrile is a molecule that features a furan ring, a benzylsulfanyl substituent, and a carbonitrile group. The furan ring is a five-membered aromatic ring with oxygen as a heteroatom, which can participate in various chemical reactions due to its aromatic nature and the reactivity of the oxygen atom. The benzylsulfanyl group is a sulfur-containing substituent that can influence the electronic properties of the molecule and its reactivity. The carbonitrile group, consisting of a cyano group attached to the furan ring, is a functional group known for its nitrile moiety, which can be involved in further chemical transformations.
Synthesis Analysis
The synthesis of related compounds, such as substituted 2-(alkylsulfanyl)-4-[furan-2-yl-(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles, involves the condensation of furfural or thiophene-2-carbaldehyde with 2-cyanoethanethioamide, 1-(cyclohex-1-en-1-yl)pyrrolidine, and alkyl halides . Although the synthesis of 5-(Benzylsulfanyl)furan-2-carbonitrile is not explicitly described, it can be inferred that a similar multicomponent reaction strategy could be employed, possibly involving the condensation of furan with a suitable benzylsulfanyl halide and a cyano-containing compound under catalytic conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined by X-ray analysis, which provides detailed information about the arrangement of atoms within the molecule . For 5-(Benzylsulfanyl)furan-2-carbonitrile, X-ray crystallography could potentially be used to ascertain the precise geometry of the molecule, including the orientation of the benzylsulfanyl group relative to the furan ring and the planarity of the carbonitrile group.
Chemical Reactions Analysis
The reactivity of furan derivatives can be quite diverse. For instance, the reaction of allyl and benzyl alcohols, and their toluene-p-sulphonates, with furan has been studied . In the case of 5-(Benzylsulfanyl)furan-2-carbonitrile, the presence of the benzylsulfanyl group could facilitate reactions that involve nucleophilic attack at the sulfur atom, while the carbonitrile group could undergo reactions typical for nitriles, such as hydrolysis to carboxylic acids or conversion to amides and other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Benzylsulfanyl)furan-2-carbonitrile would be influenced by its functional groups. The furan ring contributes to the molecule's aromatic character and potential for electron-rich interactions. The benzylsulfanyl group could affect the molecule's solubility in organic solvents and its potential for oxidation. The carbonitrile group would likely increase the molecule's polarity and reactivity towards nucleophiles. The exact physical properties such as melting point, boiling point, and solubility would require experimental determination or computational prediction based on the molecular structure.
Applications De Recherche Scientifique
Electrochemical and Polymer Properties
- Electrochromic Properties of Polymers: 5-(Benzylsulfanyl)furan-2-carbonitrile derivatives have been used in the synthesis of new electrochromic polymers. These polymers display distinct electrochromic properties, making them potential candidates for electronic display applications (Abaci, Ustalar, Yılmaz, & Guney, 2016).
Chemical Synthesis and Properties
- Synthesis of Furan Derivatives: Research has explored the synthesis of various furan derivatives, including those related to 5-(Benzylsulfanyl)furan-2-carbonitrile, demonstrating their potential in creating diverse chemical structures (Martins et al., 2009).
- Chemical Reactivity Studies: Investigations into the reactivity of chlorine atom in chlorinated 1,3-oxazole derivatives, closely related to 5-(Benzylsulfanyl)furan-2-carbonitrile, have been conducted to understand their interactions with various nucleophiles (Kornienko et al., 2014).
Spectroscopic Analysis and Molecular Docking
- Molecular Docking and Spectroscopic Analysis: The molecular structure and properties of related compounds, like 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, have been studied using spectroscopy and molecular docking, indicating potential in chemotherapeutic applications (Haress et al., 2015).
Photochemical Studies
- Photochemical Isomerization: Furan derivatives, similar to 5-(Benzylsulfanyl)furan-2-carbonitrile, have been the subject of ab initio studies to understand their photochemical isomerization reactions, providing insights into their photoreactive properties (d'Auria, 2000).
Synthesis of Fused Heterocycles
- Fused Heterocyclic Compounds Synthesis: The compound has been involved in the synthesis of fused pyran and furan derivatives, offering a new approach to synthesize complex heterocyclic structures (Abdou et al., 2005).
Orientations Futures
The future of furan platform chemicals (FPCs), including 5-(Benzylsulfanyl)furan-2-carbonitrile, lies in the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The spectacular range of compounds that can be economically synthesized from biomass via FPCs shows the potential for excellent applications of bio-based materials .
Propriétés
IUPAC Name |
5-benzylsulfanylfuran-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c13-8-11-6-7-12(14-11)15-9-10-4-2-1-3-5-10/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQAICXVLBGDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(O2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzylsulfanyl)furan-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2509058.png)
![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2509059.png)


![(Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]-2-propenoic acid](/img/structure/B2509063.png)
![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethyl]but-2-enamide](/img/structure/B2509064.png)
![2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2509065.png)
![1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2509067.png)

![1,3-Dimethyl-5-methylsulfanyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2509074.png)


